[5-(Methoxycarbonyl)thieno[3,2-b]pyrrol-4-yl]acetic acid
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Overview
Description
[5-(Methoxycarbonyl)thieno[3,2-b]pyrrol-4-yl]acetic acid is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Methoxycarbonyl)thieno[3,2-b]pyrrol-4-yl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in the presence of a base such as sodium ethoxide in ethanol at room temperature. This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
[5-(Methoxycarbonyl)thieno[3,2-b]pyrrol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thieno rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(Methoxycarbonyl)thieno[3,2-b]pyrrol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound and its derivatives are studied for their potential therapeutic properties. For example, thieno[2,3-b]pyrrole derivatives have been investigated as inhibitors of enzymes such as glycogen phosphorylase and histone lysine demethylase .
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of [5-(Methoxycarbonyl)thieno[3,2-b]pyrrol-4-yl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-b]pyrrole derivatives, such as thieno[2,3-b]pyrrole-2-carboxylic acids and thieno[2,3-b]pyrrole-2,4-dicarboxylates . These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Uniqueness
The uniqueness of [5-(Methoxycarbonyl)thieno[3,2-b]pyrrol-4-yl]acetic acid lies in its specific functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel molecules and the exploration of new chemical and biological activities.
Properties
IUPAC Name |
2-(5-methoxycarbonylthieno[3,2-b]pyrrol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-15-10(14)7-4-8-6(2-3-16-8)11(7)5-9(12)13/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXBIUJDHZDDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1CC(=O)O)C=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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